![molecular formula C16H11BrF3NO B371353 (2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B371353.png)
(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that features both bromine and trifluoromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 3-(trifluoromethyl)aniline.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate to form an imine intermediate.
Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-bromophenyl)-N-phenylacrylamide
- 3-(trifluoromethyl)phenylacrylamide
- 3-bromophenylacrylamide
Uniqueness
(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both bromine and trifluoromethyl groups. This combination can provide distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C16H11BrF3NO |
|---|---|
Poids moléculaire |
370.16g/mol |
Nom IUPAC |
(E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11BrF3NO/c17-13-5-1-3-11(9-13)7-8-15(22)21-14-6-2-4-12(10-14)16(18,19)20/h1-10H,(H,21,22)/b8-7+ |
Clé InChI |
DWSNNYOSUHLUNI-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


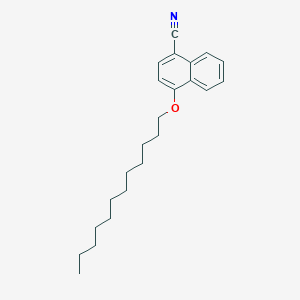
![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)
![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)
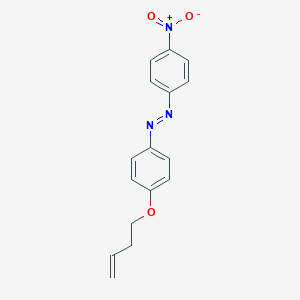

![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
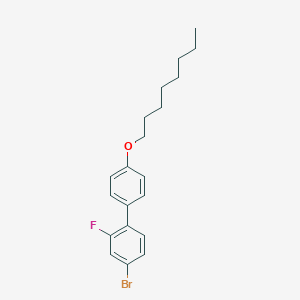
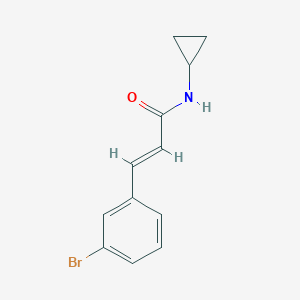
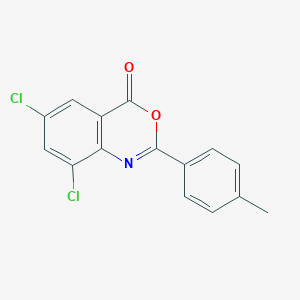
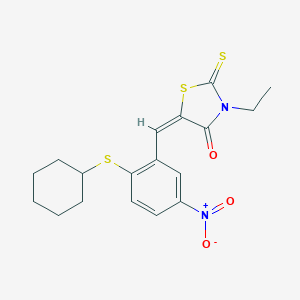
![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)
![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)
